

MMP145 target binding and kinetics

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Compound of Interest

Compound Name: MMP145

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An In-depth Technical Guide to MMP14: Target Binding and Kinetics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrix Metalloproteinase-14 (MMP14), also known as Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP), is a zinc-dependent endopeptidase that plays a pivotal role in extracellular matrix (ECM) remodeling.[1][2] As a type I transmembrane protein, its activity is localized to the pericellular environment, enabling it to be a key regulator of cellular processes such as migration, invasion, and angiogenesis.[1][3][4] MMP14 is initially synthesized as an inactive zymogen (pro-MMP14) and is activated by furin-like proprotein convertases within the trans-Golgi network before being presented on the cell surface.[5][6]

Structurally, MMP14 consists of several domains: a pro-domain, a catalytic domain, a hinge region, a hemopexin (PEX) domain, a transmembrane domain, and a short cytoplasmic tail.[5][7] The catalytic domain contains the highly conserved zinc-binding motif responsible for its proteolytic activity.[5][6] MMP14's functions are diverse, ranging from the direct degradation of ECM components like collagen, fibronectin, and laminin, to the activation of other MMPs, most notably pro-MMP2.[1][2][5] Its activity is tightly regulated by endogenous inhibitors, primarily the Tissue Inhibitors of Metalloproteinases (TIMPs), with TIMP-2, TIMP-3, and TIMP-4 being specific inactivators.[5][8]

Given its significant role in cancer progression, particularly in metastasis and angiogenesis, MMP14 is a major target for therapeutic intervention.[4][9][10] This guide provides a

comprehensive overview of MMP14's target binding, kinetic properties, associated signaling pathways, and the experimental protocols used for its characterization.

Quantitative Data on MMP14 Interactions

The interaction of MMP14 with its substrates, activators, and inhibitors is characterized by specific kinetic parameters. This data is crucial for understanding its biological function and for the development of targeted inhibitors.

Table 1: Substrate Binding and Catalytic Efficiency

This table summarizes the binding affinities and catalytic efficiencies of MMP14 for some of its key substrates. The catalytic efficiency (k_{cat}/K_m) represents how efficiently the enzyme converts a substrate into a product at low substrate concentrations.

Substrate	Description	Binding Affinity (Kd)	Catalytic Efficiency (kcat/Km) ($M^{-1}s^{-1}$)
Lumican	A small leucine-rich proteoglycan (SLRP) involved in ECM organization. [8]	~275 nM	Not Reported
Pro-MMP2	Gelatinase A, a key substrate activated by MMP14. [2]	Complex (TIMP-2 dependent)	Not Reported
Collagen (Type I, II, III)	Major structural proteins of the ECM directly degraded by MMP14. [5]	Not Reported	Not Reported
Fibronectin	A high-molecular-weight ECM glycoprotein. [5]	Not Reported	Not Reported
VEGFR1-derived peptide	A peptide substrate derived from the VEGFR1 cleavage site. [11]	Not Reported	Not Reported
Gold Nanoparticle Conjugates	Peptide substrates immobilized on gold nanoparticles, showing reduced catalytic efficiency compared to free peptides. [12] [13]	Not Applicable	~50-200 fold lower than free peptide

Table 2: Inhibitor Binding Kinetics

This table details the inhibition constants (K_i) and IC_{50} values for various MMP14 inhibitors, including endogenous proteins and synthetic small molecules. Lower values indicate higher potency.

Inhibitor	Type	Inhibition Constant (Ki)	IC50
TIMP-1	Endogenous Protein	Poor inhibitor	Not Reported
TIMP-2	Endogenous Protein	~56.1 nM	Not Reported
TIMP-3	Endogenous Protein	Binds rapidly	Not Reported
(R)-ND-336	Small Molecule	119 nM	Not Reported
ND-336	Small Molecule	120 nM	Not Reported
KD014 (DX-2400)	Human Monoclonal Antibody	0.9 nM	Not Reported
N-TIMP2 Var1	Engineered N-TIMP2 Variant	0.53 ± 0.1 nM	Not Reported
Clioquinol	Small Molecule (FDA-approved)	Not Reported	26.9 ± 5.3 µM
Chloroxine	Small Molecule (FDA-approved)	Not Reported	25.6 ± 4.2 µM
3-Aminobenzene-1,2-diol	Small Molecule	Not Reported	16.3 µM

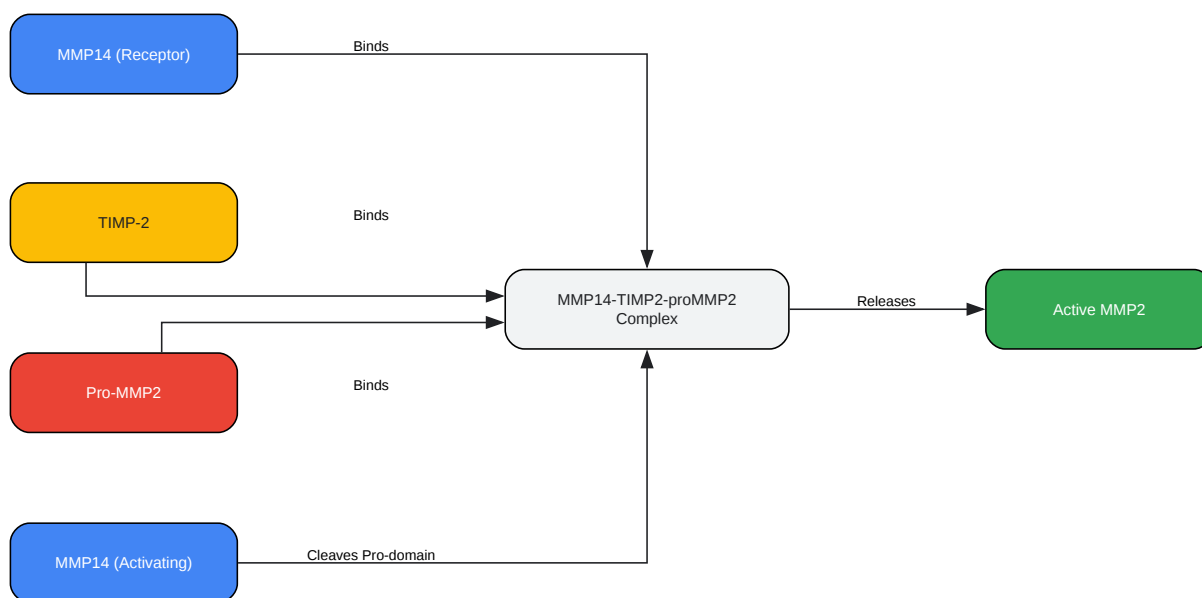
Signaling Pathways and Molecular Interactions

MMP14 activity is integrated into complex signaling networks that control cell behavior. Its functions extend beyond simple ECM degradation to include the modulation of signaling cascades through both proteolytic and non-proteolytic mechanisms.

Pro-MMP2 Activation Pathway

One of the most well-characterized functions of MMP14 is the activation of pro-MMP2 on the cell surface. This process requires the formation of a trimolecular complex with TIMP-2. A TIMP-2 molecule binds to the catalytic domain of one MMP14 molecule, and its C-terminal domain then acts as a receptor for the hemopexin domain of pro-MMP2. An adjacent, TIMP-

free MMP14 molecule then cleaves the pro-domain of the captured pro-MMP2, leading to its activation.

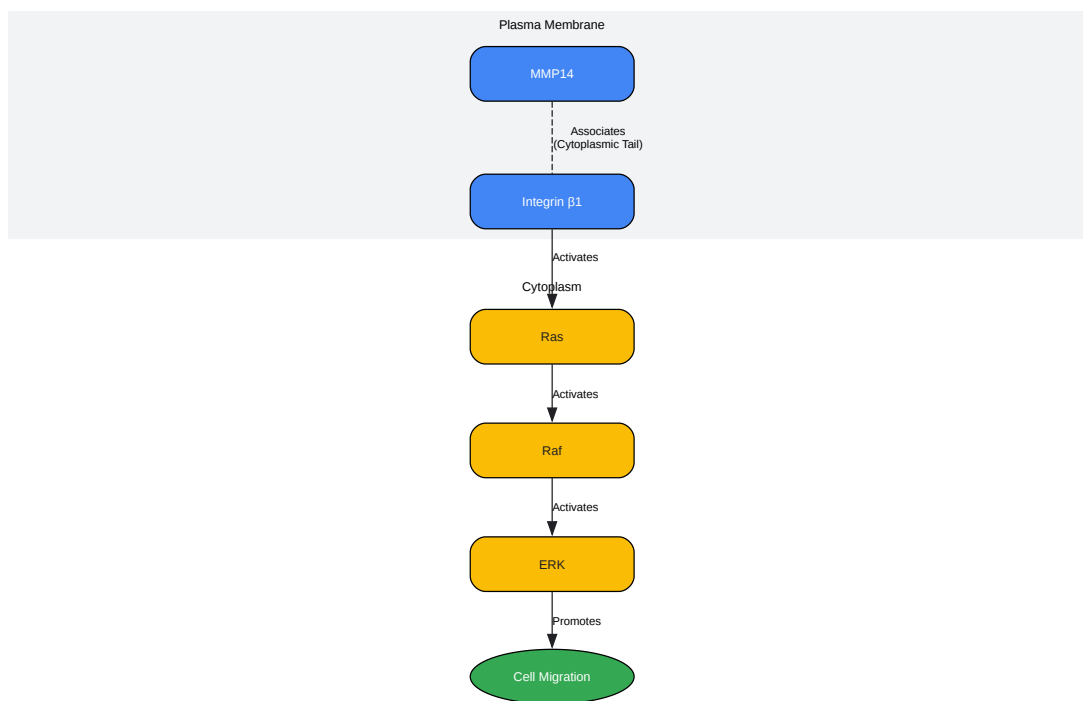


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Caption: Cell surface activation of pro-MMP2 by MMP14.

Non-Proteolytic Signaling via Integrin Interaction

MMP14 can also signal independently of its catalytic activity. The cytoplasmic tail of MMP14 can associate with $\beta 1$ integrin, leading to the activation of the Ras-Raf-ERK signaling cascade. [2] This interaction promotes cell migration and demonstrates the versatility of MMP14 as both an enzyme and a signaling scaffold.



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Caption: MMP14 non-proteolytic signaling pathway.

Detailed Experimental Protocols

Characterizing the enzymatic activity and binding kinetics of MMP14 requires specific biochemical and biophysical assays.

Protocol 1: Fluorogenic MMP14 Activity Assay

This protocol is adapted from commercially available kits and is used for measuring MMP14 enzymatic activity and screening for inhibitors.[4][14]

Principle: A quenched fluorogenic peptide substrate is cleaved by active MMP14, releasing a fluorophore from its quencher and resulting in a measurable increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to MMP14 activity.

Materials:

- Recombinant active MMP14 enzyme
- Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Ala-Cys(Mob)-Trp-Ala-Arg-Dap(Dnp)-NH₂)
- MMP Assay Buffer (e.g., 50 mM HEPES, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
- Test inhibitors and controls (e.g., DMSO for vehicle)
- Black, low-binding 96-well microtiter plate
- Fluorescent microplate reader ($\lambda_{exc}/\lambda_{em}$ = 328 nm/393 nm)

Procedure:

- Reagent Preparation: Thaw all reagents on ice. Prepare a 10 μ M working solution of the fluorogenic substrate by diluting the stock (e.g., 1 mM) in MMP Assay Buffer.
- Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in MMP Assay Buffer containing a final DMSO concentration not exceeding 1%.
- Reaction Setup:
 - Add 25 μ l of the substrate solution to each well.
 - Add 5 μ l of the inhibitor solution to the "Test Sample" wells.
 - Add 5 μ l of inhibitor buffer (e.g., 10% DMSO in buffer) to "Blank" (no enzyme) and "Positive Control" (no inhibitor) wells.
- Enzyme Addition:

- Dilute the active MMP14 enzyme in cold MMP Assay Buffer to the desired final concentration (e.g., 3.2 ng/μl).
- Initiate the reaction by adding 20 μl of the diluted MMP14 solution to the "Positive Control" and "Test Sample" wells.
- Add 20 μl of MMP Assay Buffer to the "Blank" wells. The final reaction volume is 50 μl.
- Incubation and Measurement:
 - Incubate the plate at 37°C, protected from light.
 - Measure the fluorescence intensity kinetically over a period of 1-2 hours or as a single endpoint reading.
- Data Analysis:
 - Subtract the "Blank" fluorescence values from all other readings.
 - Calculate the rate of reaction (slope of the kinetic curve) for each well.
 - Determine IC₅₀ values for inhibitors by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for a fluorogenic MMP14 activity assay.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the direct binding interaction between two molecules in real-time, allowing for the determination of association (k_a), dissociation (k_d), and affinity (K_d) constants.^{[8][11]}

Principle: One molecule (ligand, e.g., MMP14) is immobilized on a sensor chip. A solution containing the other molecule (analyte, e.g., inhibitor or substrate) is flowed over the surface. Binding changes the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).

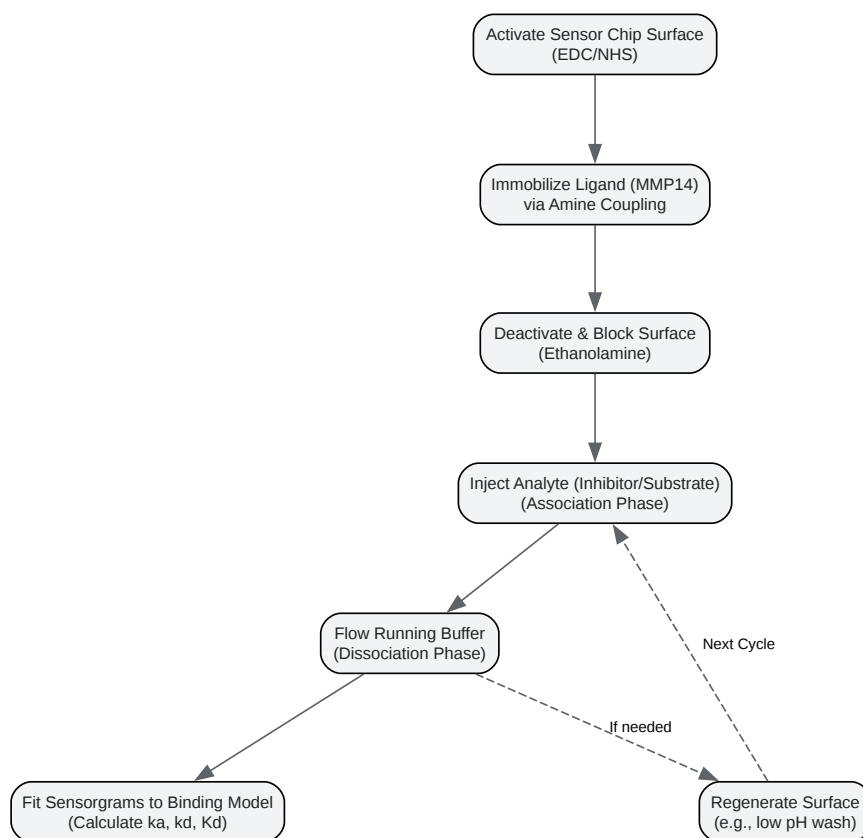
Materials:

- SPR instrument (e.g., Biacore)
- Sensor Chip (e.g., CM5)
- Amine coupling kit (EDC, NHS, ethanolamine)
- Recombinant MMP14 catalytic domain (ligand)
- Analyte (inhibitor or substrate) at various concentrations
- Running buffer (e.g., HBS-P+ buffer)

Procedure:

- Chip Preparation and Ligand Immobilization:
 - Equilibrate the system with running buffer.
 - Activate the carboxyl groups on the CM5 sensor surface by injecting a mixture of EDC and NHS.
 - Immobilize the MMP14 catalytic domain to the surface via amine coupling by injecting it at a low concentration (e.g., 10 µg/ml) in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.5).
 - Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without the ligand.
- Analyte Injection (Binding Analysis):
 - Prepare a series of analyte dilutions in running buffer.
 - Inject each analyte concentration over the reference and ligand-immobilized flow cells for a set period (association phase).

- Switch back to flowing only running buffer over the chip to monitor the decay of the signal (dissociation phase).
- Surface Regeneration:
 - If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove all bound analyte from the ligand surface, preparing it for the next injection cycle.
- Data Analysis:
 - Subtract the reference flow cell signal from the active flow cell signal to obtain the specific binding sensorgram.
 - Fit the association and dissociation curves of the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_a , k_d , and K_d ($K_d = k_d/k_a$).



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Caption: General workflow for an SPR binding assay.

Conclusion

MMP14 is a multifaceted enzyme whose importance in physiology and pathology is well-established. Its pericellular proteolytic activity, combined with its role in intracellular signaling, makes it a critical node in the regulation of cell behavior and tissue architecture. The

quantitative data on its binding kinetics and catalytic efficiency are essential for the rational design of specific and potent inhibitors. The detailed experimental protocols provided herein offer a foundation for researchers to accurately characterize MMP14 activity and its interactions. A deeper understanding of MMP14's complex biology will continue to fuel the development of novel therapeutic strategies for diseases such as cancer, where its activity is often dysregulated.

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